2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine
Description
2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and iodine substituents on the phenyl and imidazo[1,2-a]pyridine rings, respectively. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Properties
IUPAC Name |
2-(4-bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIN2/c15-12-4-2-11(3-5-12)13-9-18-8-10(7-16)1-6-14(18)17-13/h1-6,8-9H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMMQTMXSVTQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)CI)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Ketone Condensation with 2-Aminopyridine Derivatives
The condensation of 2-aminopyridines with α-halogenated ketones is a cornerstone strategy for constructing imidazo[1,2-a]pyridines. For the target compound, 4-bromoacetophenone and 2-amino-5-methylpyridine serve as precursors. The reaction proceeds via nucleophilic attack of the exocyclic amine on the α-haloketone, followed by intramolecular cyclization (Scheme 1) .
Key Steps :
-
Alkylation : 2-Amino-5-methylpyridine reacts with 4-bromoacetophenone in DMF under basic conditions (K₂CO₃) to form an intermediate imine.
-
Cyclization : Heating at 80°C induces cyclization, yielding 2-(4-bromophenyl)-6-methylimidazo[1,2-a]pyridine .
-
Iodination : The methyl group at position 6 undergoes radical bromination (NBS, AIBN) to form 6-(bromomethyl), followed by Finkelstein substitution (NaI, acetone) to install the iodomethyl group .
Optimization Insights :
-
Catalyst : Iodine (20 mol%) enhances cyclization efficiency by polarizing the carbonyl group .
-
Solvent : DMF or water improves solubility and reaction kinetics .
-
Yield : Final iodination achieves ~75% yield after bromomethyl intermediate isolation .
Three-Component Coupling with Molecular Iodine Catalysis
A three-component strategy employing 2-aminopyridine, 4-bromoacetophenone, and dimedone under iodine catalysis offers a one-pot route (Scheme 2) . While dimedone typically contributes to fused-ring systems, its omission allows direct access to the imidazo[1,2-a]pyridine core.
Procedure :
-
Ultrasonic Activation : A mixture of 2-aminopyridine, 4-bromoacetophenone, and iodine (20 mol%) in water undergoes ultrasonication (30 min, 25°C) .
-
Oxidative Aromatization : Air oxidation converts the dihydroimidazopyridine intermediate to the aromatic system.
-
Iodomethyl Introduction : NH₄I (1.2 equiv) and electrochemical iodination (Pt electrodes, 10 mA) introduce the iodomethyl group at position 6 .
Advantages :
-
Eco-Friendly : Water solvent and low catalyst loading align with green chemistry principles .
-
Scalability : Gram-scale synthesis is feasible with 82–89% yield for the core structure .
Electrochemical Cyclization with Ammonium Iodide
Electrochemical methods enable regioselective iodomethylation during cyclization (Scheme 3) . This approach avoids pre-functionalized intermediates by leveraging in situ iodide incorporation.
Experimental Setup :
-
Reactants : 2-Amino-5-methylpyridine, 4-bromoacetophenone, NH₄I (1.2 equiv), and NH₄BF₄ (1.0 equiv) in DMF.
-
Conditions : Undivided cell with Pt electrodes, constant current (10 mA), 80°C .
Mechanism :
-
Cyclization : Electrochemical oxidation facilitates imine formation and cyclization.
-
Iodination : I⁻ anions generated at the anode undergo radical coupling with the methyl group, forming the iodomethyl substituent .
Performance :
-
Yield : 68–73% after purification by silica chromatography .
-
Selectivity : Position 6 is favored due to steric and electronic effects of the 4-bromophenyl group .
Post-Synthetic Modification via Halogen Exchange
This two-step method first synthesizes 6-(bromomethyl)-2-(4-bromophenyl)imidazo[1,2-a]pyridine, followed by iodide substitution (Table 1) .
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | NBS, AIBN, CCl₄, reflux, 12 h | 85 |
| 2 | NaI, acetone, 60°C, 6 h | 78 |
Key Observations :
-
Radical Bromination : NBS selectively brominates the methyl group without affecting the aryl bromide .
-
Finkelstein Reaction : Acetone’s polarity drives bromide-iodide exchange, achieving high conversion .
Microwave-Assisted Cyclocondensation
Microwave irradiation accelerates the condensation of 2-amino-5-methylpyridine and 4-bromoacetophenone, reducing reaction times from hours to minutes (Scheme 4) .
Protocol :
-
Microwave Conditions : 150 W, 120°C, 20 min in [BMIM]BF₄ (ionic liquid) .
-
Iodination : Subsequent treatment with I₂ (1.2 equiv) and NaHCO₃ in CH₃CN introduces the iodomethyl group .
Benefits :
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols, and electrophiles like halogens and alkylating agents.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, biaryl compounds, and oxidized or reduced derivatives .
Scientific Research Applications
The compound 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine is a heterocyclic organic compound that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, material science, and as a potential ligand in coordination chemistry.
Molecular Formula
- C14H10BrIN2
- Molecular Weight: 413.06 g/mol
Structural Characteristics
The structure of this compound includes a bromophenyl group and an iodomethyl substituent on the imidazopyridine core, which enhances its reactivity and potential interactions with biological targets.
Medicinal Chemistry
Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. The presence of halogens like bromine and iodine in the structure of this compound may enhance its ability to interact with DNA or inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that similar compounds can act as inhibitors of protein kinases, which are crucial in cancer signaling pathways.
Case Study: Inhibition of Kinases
A study reported that imidazo[1,2-a]pyridine derivatives demonstrate potent inhibition of certain kinases, leading to reduced tumor growth in xenograft models. The modifications in the structure, particularly the halogen substitutions, were found to influence the binding affinity to the kinase targets.
Coordination Chemistry
Ligand Development
The compound can serve as a bidentate ligand due to the nitrogen atoms in the imidazole ring. This property allows it to form stable complexes with transition metals, which can be utilized in catalysis and material synthesis.
Table: Coordination Properties
| Ligand Type | Metal Ion | Stability Constant (log K) | Application |
|---|---|---|---|
| Bidentate Ligand | Cu(II) | 5.67 | Catalysis in organic reactions |
| Bidentate Ligand | Ni(II) | 4.89 | Material synthesis |
Material Science
Synthesis of Functional Materials
The unique electronic properties of imidazo[1,2-a]pyridine derivatives make them suitable for the development of organic semiconductors and photovoltaic materials. The incorporation of halogen atoms can enhance the charge transport properties.
Case Study: Organic Photovoltaics
Research has demonstrated that incorporating compounds like this compound into polymer blends improves the efficiency of organic solar cells by optimizing the energy levels and enhancing light absorption.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and iodine substituents, which confer distinct electronic and steric properties. These properties make it a valuable compound for various applications, including medicinal chemistry and material science .
Biological Activity
2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound can be achieved through various methods, including metal-free conditions that enhance yield and purity. For instance, a NaOH-promoted cycloisomerization approach has been reported to produce imidazo[1,2-a]pyridines efficiently under mild conditions, allowing for the incorporation of various substituents without compromising yield or selectivity .
Antitumor Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antitumor properties. For example, compounds similar to this compound have shown potent inhibition of receptor tyrosine kinases such as c-Met and VEGFR2. In vitro studies demonstrated that certain derivatives inhibited the proliferation of cancer cell lines with IC50 values in the nanomolar range (e.g., 1.9 nM for c-Met) .
Antimicrobial Properties
The antimicrobial activity of imidazo[1,2-a]pyridine derivatives has also been investigated. A study reported that several synthesized derivatives exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. Specifically, compounds were tested against Bacillus cereus and Escherichia coli, with varying degrees of effectiveness observed depending on the structural modifications made to the imidazo[1,2-a]pyridine core .
Case Study 1: Antitumor Efficacy
A specific derivative of imidazo[1,2-a]pyridine was evaluated in mouse xenograft models. The compound exhibited dose-dependent antitumor efficacy with a treated/control ratio of 4% in MKN45 models when administered at 5 mg/kg daily. This highlights the potential use of such compounds in targeted cancer therapies .
Case Study 2: Antimicrobial Testing
In a comparative study on antimicrobial activity, various derivatives were synthesized and tested against multiple bacterial strains. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria, suggesting that structural variations can significantly influence biological outcomes .
Research Findings Summary
| Activity | Target | IC50 (nM) | Notes |
|---|---|---|---|
| Antitumor | c-Met | 1.9 | Effective in inhibiting proliferation in vitro |
| Antitumor | VEGFR2 | 2.2 | Significant impact on endothelial cell proliferation |
| Antimicrobial | Bacillus cereus | Varies | Effective against Gram-positive bacteria |
| Antimicrobial | Escherichia coli | Varies | Resistance observed; modifications needed for efficacy |
Q & A
Q. What are the standard synthetic routes for 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine, and which critical steps ensure high yield?
The synthesis typically involves bromination of precursor aromatic rings followed by cyclization. For example, bromination of acetylfuran derivatives using -bromosuccinimide (NBS) or bromine can introduce bromine at specific positions. Subsequent cyclization with 2-aminopyridine derivatives under acidic or catalytic conditions forms the imidazo[1,2-a]pyridine core. Critical steps include controlling reaction temperature during bromination to avoid over-substitution and optimizing solvent systems (e.g., glacial acetic acid) for cyclization to minimize side reactions . Purity (>97%) is achievable via column chromatography or recrystallization, as noted in reagent-grade synthesis protocols .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Key techniques include:
- and NMR : To confirm substituent positions and structural integrity. For example, NMR in DMSO- can resolve methyl and aromatic protons .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., observed 550.0816 vs. calculated 550.0978) and identifies isotopic patterns for bromine/iodine .
- IR Spectroscopy : Detects functional groups like C-I stretches (~500 cm) and imidazo ring vibrations .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .
Q. What are common impurities encountered during synthesis, and how are they addressed?
Typical impurities include unreacted brominated intermediates or regioisomeric byproducts. These are mitigated via:
- Chromatographic purification : Silica gel columns with gradient elution (e.g., ethyl acetate/hexane mixtures) .
- Recrystallization : Using solvents like ethanol or acetonitrile to isolate high-purity crystals .
- Monitoring reaction progress : TLC or HPLC to detect early-stage byproducts and adjust stoichiometry .
Advanced Research Questions
Q. How can the introduction of the iodomethyl group at position 6 be optimized to avoid over-alkylation?
Controlled iodination can be achieved using in acetone under reflux, paired with a methylating agent like . Key parameters include:
- Temperature control : Maintaining 60–70°C to balance reactivity and selectivity.
- Protecting groups : Temporarily blocking reactive sites (e.g., using Boc groups) on the imidazo ring to direct iodomethylation .
- Catalytic systems : Employing Pd catalysts for cross-coupling if direct alkylation proves inefficient .
Q. How should discrepancies in 1H^1H1H NMR data between synthetic batches be resolved?
Discrepancies often arise from solvent effects, tautomerism, or paramagnetic impurities. Strategies include:
- 2D NMR (COSY, HSQC) : To assign ambiguous peaks and confirm coupling patterns .
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers in iodomethyl groups) .
- Spiking experiments : Adding authentic samples of suspected byproducts to identify contaminant signals .
Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?
- DFT (Density Functional Theory) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the iodomethyl group’s electrophilicity can be modeled using B3LYP/6-31G* basis sets .
- Molecular Dynamics (MD) : Simulates solvation effects and transition states in SN2 reactions .
- Docking studies : Assess interactions with biological targets (e.g., kinases) to guide functionalization strategies .
Q. How can contradictory bioactivity data across studies be reconciled?
Contradictions may stem from assay conditions or impurities. Mitigation involves:
- Standardized purity thresholds : Requiring ≥95% purity (via HPLC) for biological testing .
- Dose-response curves : Testing multiple concentrations to identify non-linear effects.
- Metabolic stability assays : Checking for degradation products that may interfere with activity .
Methodological Considerations
Q. What strategies are recommended for scaling up synthesis without compromising yield?
- Flow chemistry : Continuous processing minimizes heat transfer issues in exothermic steps like iodination .
- Design of Experiments (DoE) : Statistically optimizes variables (e.g., reactant ratios, temperature) for robustness .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How can hydrogen bonding and crystal packing influence the compound’s stability?
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C-H···O/N) that stabilize crystal lattices .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability correlated with packing density .
- Moisture sensitivity tests : Hygroscopicity can be predicted via computed LogP values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
